2,6-Dimethylphenol-3,4,5-d3,OD

Overview

Description

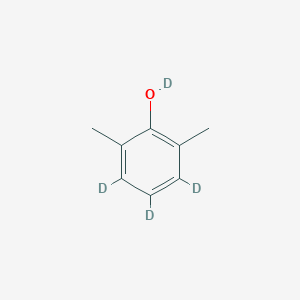

2,6-Dimethylphenol-3,4,5-d3,OD is a deuterated derivative of 2,6-dimethylphenol, where three hydrogen atoms at the 3, 4, and 5 positions of the aromatic ring are replaced by deuterium (D). This isotopic labeling is significant for tracking reaction mechanisms, metabolic pathways, and studying kinetic isotope effects. The compound retains the hydroxyl (-OH) and methyl (-CH₃) groups at the 1, 2, and 6 positions, respectively, but the deuterium substitution introduces distinct physicochemical properties compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenol-3,4,5-d3,OD typically involves the deuteration of 2,6-dimethylphenol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production process. The final product is then purified to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenol-3,4,5-d3,OD undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 2,6-dimethylquinone, while reduction can produce 2,6-dimethylcyclohexanol .

Scientific Research Applications

Chemistry

2,6-Dimethylphenol-3,4,5-d3,OD is extensively used as a tracer in reaction mechanism studies. Its isotopic labeling facilitates the understanding of reaction pathways and intermediates. Key applications include:

- Oxidation Studies : Investigating the oxidation processes leading to quinones or other products using oxidizing agents like potassium permanganate.

- Reduction Reactions : Analyzing reduction pathways that convert the compound into alcohols or other derivatives using reducing agents such as sodium borohydride.

Biology

In biological research, this compound plays a crucial role in metabolic studies. Its isotopic labeling allows researchers to trace the incorporation and transformation of phenolic compounds within biological systems. Notable applications include:

- Metabolic Pathway Analysis : Tracking the metabolism of this compound to understand its biological effects and transformations.

- Toxicological Studies : Evaluating the potential health impacts of exposure to dimethylphenols through animal models.

Medicine

In pharmacokinetics, this compound is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of drugs containing phenolic moieties. This application is vital for:

- Drug Development : Understanding how drugs behave in biological systems to improve efficacy and safety profiles.

- Clinical Research : Investigating the metabolic fate of pharmaceutical compounds during clinical trials.

Industry

The compound is also applied in industrial settings for synthesizing deuterated polymers and materials. Its unique properties make it suitable for:

- Environmental Testing : Used as a reference standard for detecting pollutants and assessing environmental contamination.

- Bioremediation Studies : Tracking the degradation pathways of pollutants like dimethylphenols to develop effective bioremediation strategies.

Biodegradation Study

A study conducted on Mycobacterium neoaurum B5-4 identified genes responsible for the biodegradation of 2,6-Dimethylphenol. The research highlighted the potential use of MpdAB enzyme in both bioremediation processes and vitamin E synthesis .

Toxicological Assessment

Research has shown that exposure to dimethylphenols can lead to adverse health effects such as central nervous system depression and hematological changes in animal models. These findings underscore the importance of safety protocols when handling these compounds .

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenol-3,4,5-d3,OD involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms in the compound can also influence its reactivity and stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Non-Deuterated 2,6-Dimethylphenol

The parent compound, 2,6-dimethylphenol, exhibits notable reactivity in polymerization and oxidation reactions. When adsorbed on smectite clays (e.g., Fe³⁺-exchanged clays), it undergoes oxidation to form quinones and oligomers (di-, tri-, and tetramers) due to interactions with transition metal cations . Key characteristics include:

- Reactivity Order : Fe³⁺ ≫ Al³⁺ > Ca²⁺ > Na⁺ in promoting sorption and transformation.

- Reaction Products: Includes quinones, oligomers, and dimers, confirmed via HPLC and mass spectrometry .

Isotopic Contrast: The deuterated version (2,6-Dimethylphenol-3,4,5-d3,OD) is expected to exhibit slower reaction kinetics due to the kinetic isotope effect (KIE), particularly in hydrogen-bonding or proton-transfer steps. This could alter its polymerization behavior compared to the non-deuterated form.

Chlorobenzene-3,4,5-d3

Chlorobenzene-3,4,5-d3 (C₆H₂D₃Cl) shares a similar deuterium substitution pattern (3,4,5 positions on the aromatic ring). Key comparisons include:

- Molecular Weight: 115.57 g/mol (vs. ~155 g/mol for this compound, estimated based on substitution).

- Applications: Used in isotopic labeling studies to track reaction pathways, analogous to how deuterated amino acids (e.g., L-serine-2,3,3-D3) are employed in biosynthetic tracking .

- Analytical Challenges : Overlapping isotopic peaks (e.g., +1, +2 mass shifts from ¹³C and D) complicate mass spectral interpretation, a common issue in deuterated compounds .

2,6-Dichlorotoluene-3,4,5-d3

This compound (C₇H₃Cl₂D₃) differs in functional groups but shares the 3,4,5-deuteration pattern. Key distinctions:

- Molecular Formula: C₇H₃Cl₂D₃ (vs. C₈H₇D₃O for this compound).

- Properties: Molecular weight = 164.047 g/mol; LogP = 3.3, indicating high hydrophobicity compared to the phenolic compound, which is more polar due to the -OH group .

L-Serine-2,3,3-D3 and L-Proline-2,5,5-D3

For example:

- Deuterium Loss : Post-incorporation chemistry (e.g., oxidation or dehydrogenation) leads to partial deuterium loss, as observed in virginiamycin biosynthesis .

- Spectroscopic Detection: Combined use of multiple deuterated precursors (e.g., L-serine-D3 + L-proline-D3) generates distinct isotopic patterns (+2 to +4 peaks) in mass spectra, a strategy applicable to studying deuterated phenols .

Data Table: Comparative Properties of Selected Deuterated Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Deuterium Positions | Key Applications |

|---|---|---|---|---|---|

| This compound | C₈H₇D₃O | ~155 (estimated) | -OH, -CH₃ | 3,4,5 | Reaction mechanism studies |

| Chlorobenzene-3,4,5-d3 | C₆H₂D₃Cl | 115.57 | -Cl | 3,4,5 | Isotopic tracers |

| 2,6-Dichlorotoluene-3,4,5-d3 | C₇H₃Cl₂D₃ | 164.047 | -Cl, -CH₃ | 3,4,5 | Hydrophobic probe |

| L-Serine-2,3,3-D3 | C₃H₅D₃NO₃ | 108.11 | -COOH, -NH₂ | 2,3,3 | Biosynthetic tracking |

Research Findings and Implications

Deuterium Effects on Reactivity: The KIE in this compound may slow down reactions involving proton transfer, such as oxidation to quinones, compared to the non-deuterated form .

Spectroscopic Identification : Overlapping isotopic peaks (e.g., +1 from ¹³C vs. +1 from D) necessitate high-resolution mass spectrometry for accurate analysis .

Comparative Stability: Deuterated aromatic compounds like 2,6-dichlorotoluene-d3 exhibit enhanced metabolic stability in tracer studies, a property likely shared by this compound .

Biological Activity

2,6-Dimethylphenol-3,4,5-d3,OD is a deuterated derivative of 2,6-dimethylphenol (DMP), a compound recognized for its diverse biological activities and applications in various fields such as biochemistry and pharmacology. The presence of deuterium isotopes can influence the compound's reactivity and metabolic pathways, making it a subject of interest in both synthetic and biological contexts.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring with two methyl groups at the 2 and 6 positions and deuterated hydroxyl groups at the 3, 4, and 5 positions. This modification can alter its physicochemical properties compared to non-deuterated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₈D₃H₉O |

| Molecular Weight | Approximately 139.19 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Varies with isotopic composition |

The biological activity of 2,6-Dimethylphenol-3,4,5-d3 is primarily attributed to its interaction with various biochemical pathways. Studies have shown that DMP and its derivatives can act as:

- Antioxidants : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial agents : Exhibiting activity against a range of bacteria and fungi.

- Endocrine disruptors : Influencing hormonal pathways due to structural similarity to natural hormones.

Toxicological Studies

Research has highlighted several toxicological aspects of DMP derivatives:

- Acute Toxicity : Ingestion studies have demonstrated that high doses (e.g., 250 mg/kg) can lead to central nervous system (CNS) depression and hypotension .

- Skin Sensitization : Mixed results from skin sensitization assays indicate potential risks associated with dermal exposure .

- Chronic Exposure Effects : Long-term exposure studies suggest alterations in blood parameters and liver function in animal models .

Case Studies

- Microbial Biodegradation : A study on the biodegradation of DMP by Mycobacterium neoaurum revealed the enzymatic pathways involved in its catabolism. The enzymes MpdA and MpdB were identified as crucial for the initial hydroxylation step in DMP degradation . This research underscores the potential for bioremediation applications.

- Vitamin E Synthesis : The ability of certain DMP derivatives to serve as precursors for vitamin E synthesis has been explored. The transformation of DMP into biologically relevant compounds highlights its significance beyond mere toxicity concerns .

Comparative Analysis with Other Isomers

The biological activity of 2,6-Dimethylphenol-3,4,5-d3 can be compared with other isomers such as 2,4-Dimethylphenol and 3,5-Dimethylphenol:

| Isomer | Antioxidant Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| 2,6-Dimethylphenol | Moderate | High | High |

| 2,4-Dimethylphenol | Low | Moderate | Moderate |

| 3,5-Dimethylphenol | High | Low | Low |

This table illustrates that while all isomers exhibit some level of biological activity, their specific effects can vary significantly.

Research Findings

Recent studies have focused on the genetic basis for the biodegradation of DMP. The identification of specific genes responsible for this process opens avenues for further research into environmental applications and potential therapeutic uses:

- Enzymatic Pathways : Research has characterized the enzymes involved in DMP degradation, providing insights into their catalytic mechanisms .

- Potential Therapeutic Applications : Due to its antioxidant properties, there is ongoing research into the use of DMP derivatives in therapeutic formulations aimed at reducing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. How can 2,6-Dimethylphenol-3,4,5-d3,OD be synthesized with high isotopic purity for research applications?

- Methodology :

- Deuteration Strategies : Use deuterated precursors (e.g., deuterated toluene derivatives) or isotopic exchange reactions. For example, the Sandmeyer reaction (applied to chlorinated analogs in ) can be adapted by substituting hydrogen with deuterium at specific ring positions .

- Purification : Employ fractional distillation or chromatography to achieve >98 atom% D purity, as verified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Verification : Confirm isotopic incorporation via high-resolution MS (HRMS) and deuterium-specific NMR shifts (e.g., absence of proton signals at positions 3,4,5) .

Q. What analytical techniques are critical for confirming the structure and isotopic labeling of this compound?

- Methodology :

- NMR Spectroscopy : Use -NMR to confirm the absence of protons at positions 3,4,5 and -NMR to validate methyl group positions. Deuterium labeling reduces splitting patterns in adjacent protons .

- Mass Spectrometry : HRMS detects the molecular ion peak at m/z 126.18 (CDO) and fragments to confirm deuterium retention .

- Isotopic Enrichment Analysis : Quantify deuterium content using isotope-ratio MS or -NMR .

Q. How does deuteration affect the physical and chemical properties of 2,6-Dimethylphenol compared to its non-deuterated form?

- Methodology :

- Physical Properties : Measure melting/boiling points and solubility. Deuteration may slightly increase boiling point due to higher molecular mass (e.g., 126.18 vs. 122.16 g/mol for non-deuterated 2,6-xylenol in ) .

- Chemical Stability : Compare reaction rates in acid/base conditions. Deuterated phenolic hydroxyl groups (OD) exhibit slower acid dissociation due to kinetic isotope effects (KIEs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and MS data when analyzing deuterated derivatives of 2,6-Dimethylphenol?

- Methodology :

- Contradiction Analysis : If MS shows unexpected deuterium loss, verify synthesis conditions (e.g., acidic environments causing H/D exchange). Use control experiments with non-deuterated analogs to isolate artifacts .

- Multi-Technique Validation : Cross-validate with -NMR and isotope dilution assays to confirm isotopic integrity .

Q. What strategies are effective for studying kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodology :

- Competition Experiments : React deuterated and non-deuterated compounds under identical conditions. Measure rate ratios (e.g., ) via GC-MS or HPLC .

- Computational Modeling : Pair experimental data with DFT calculations to predict KIEs in transition states (e.g., OD vs. OH in electrophilic substitution) .

Q. How can this deuterated compound be used to track phenolic derivatives in metabolic or environmental studies?

- Methodology :

- Tracer Design : Incorporate this compound into microbial cultures or environmental samples. Use LC-MS/MS to monitor deuterated metabolites (e.g., methylated or oxidized derivatives) .

- Isotopic Scrambling Controls : Include -labeled analogs to distinguish biological transformations from abiotic deuterium exchange .

Properties

IUPAC Name |

1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-NKWHLQRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.